Cefadroxil Sulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

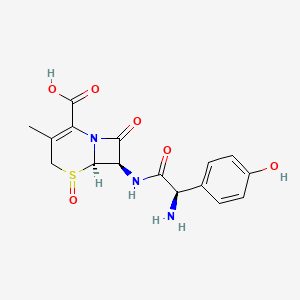

Cefadroxil Sulfoxide is a derivative of Cefadroxil, a first-generation cephalosporin antibiotic. Cefadroxil is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as urinary tract infections, skin infections, and respiratory tract infections. This compound retains the core structure of Cefadroxil but includes a sulfoxide group, which may alter its pharmacokinetic and pharmacodynamic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cefadroxil Sulfoxide typically involves the oxidation of Cefadroxil. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Cefadroxil Sulfoxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

Reduction: The sulfoxide group can be reduced back to the sulfide form.

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Cefadroxil Sulfone.

Reduction: Cefadroxil.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Research Applications

-

Antibacterial Activity :

Cefadroxil sulfoxide has been noted for its antibacterial properties, making it a candidate for further studies aimed at enhancing antibiotic efficacy. Its structural similarity to other cephalosporins allows it to potentially exhibit similar or improved activity against various bacterial strains, including Gram-positive and Gram-negative bacteria . -

Reference Compound in Analytical Chemistry :

The compound serves as a reference material in analytical chemistry, particularly in studies involving oxidation reactions of cephalosporins. It can be utilized to understand the mechanisms of β-lactam ring cleavage, which is crucial for the development of new antibiotics. -

Potential for Further Oxidation :

This compound may undergo further oxidation to form sulfone derivatives, thereby expanding its chemical reactivity and potential therapeutic applications.

Comparative Analysis with Other Cephalosporins

This compound shares structural and functional similarities with various other cephalosporin antibiotics. The following table summarizes these comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cefalexin | First-generation cephalosporin | Broad-spectrum activity |

| Cefotaxime | Third-generation cephalosporin | Enhanced activity against Gram-negative bacteria |

| Ceftazidime | Third-generation cephalosporin | Strong activity against Pseudomonas aeruginosa |

| Ceftriaxone | Broad-spectrum cephalosporin | Long half-life and high protein binding |

| Cefoperazone | Broad-spectrum with β-lactamase resistance | Effective against resistant strains |

The unique sulfoxide modification of this compound may influence its antibacterial activity and pharmacokinetics compared to these similar compounds.

Mécanisme D'action

Cefadroxil Sulfoxide, like Cefadroxil, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacterial cell.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cefadroxil: The parent compound, a first-generation cephalosporin.

Cephalexin: Another first-generation cephalosporin with a similar spectrum of activity.

Cefazolin: A first-generation cephalosporin used for surgical prophylaxis.

Uniqueness

Cefadroxil Sulfoxide is unique due to the presence of the sulfoxide group, which may confer different pharmacokinetic properties compared to its parent compound, Cefadroxil. This modification can potentially enhance its stability and alter its spectrum of activity.

Activité Biologique

Cefadroxil sulfoxide is a metabolite of the antibiotic cefadroxil, a first-generation cephalosporin known for its broad-spectrum antibacterial activity. While research on this compound itself is limited, understanding its biological activity is crucial for elucidating its potential therapeutic applications and pharmacological properties. This article reviews the available data on this compound, focusing on its biological activity, synthesis, and comparative analysis with related compounds.

1. Overview of Cefadroxil and Its Metabolite

Cefadroxil is widely used for treating bacterial infections, particularly those caused by Gram-positive bacteria. It exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis, and leading to cell lysis . this compound, as a metabolite, may retain some of these properties but has not been extensively studied in isolation.

2. Synthesis of this compound

This compound can be synthesized through the oxidation of cefadroxil. This process may involve various reagents and conditions that facilitate the formation of the sulfoxide group. Additionally, further oxidation can yield sulfone derivatives, which may exhibit different biological activities.

3.1 Antibacterial Properties

This compound's antibacterial activity is primarily inferred from studies on cefadroxil itself. The following table summarizes the minimum inhibitory concentration (MIC) values against key pathogens:

| Pathogen | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 1 - 2 |

| Escherichia coli | 8 |

| Streptococcus pneumoniae | ≤1 - >16 |

| Proteus mirabilis | 4 |

These values indicate that cefadroxil is effective against a variety of clinically significant bacteria, suggesting that this compound may also possess similar activity due to structural similarities .

3.2 Comparative Studies

Comparative studies highlight the antibacterial efficacy of cefadroxil and its derivatives. For example, a study assessing cefadroxil-loaded films demonstrated moderate antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Escherichia coli) bacteria using agar diffusion assays . These findings imply that modifications such as sulfoxide formation could influence the compound's potency.

4. Pharmacokinetics

Cefadroxil shows favorable pharmacokinetic properties, including good oral absorption and sustained serum levels . Although specific pharmacokinetic data for this compound are lacking, it is reasonable to hypothesize that similar metabolic pathways may apply due to its relationship with cefadroxil.

5.1 Clinical Trials

In clinical evaluations involving cefadroxil, an overall clinical success rate of 91.8% was reported across various infections . This high efficacy rate suggests that metabolites like this compound could potentially contribute to therapeutic outcomes, although direct evidence is still needed.

5.2 Metal Ion Interaction Studies

Research indicates that cefadroxil can form complexes with metal ions, which may enhance its biological activity . Such interactions could also be relevant for this compound, suggesting avenues for further exploration in drug formulation and delivery systems.

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S/c1-7-6-26(25)15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-,26?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSBDDABBADQFV-HVOGBVHVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.